molecular formula C11H14O3S B8715209 3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid CAS No. 141426-96-2

3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid

Cat. No. B8715209
M. Wt: 226.29 g/mol
InChI Key: PYYCZMMIJHNFEL-UHFFFAOYSA-N
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Patent
US05214191

Procedure details

Methyl 2,2-dimethyl-3-(4'-tert-butyldimethylsilyloxyphenylthio)propionate (7.09 g, 20 mmol) was added to KOH (6.73 g, 120 mmol) in 40 mL of H2O and the mixture was heated to reflux overnight. The reaction mixture was cooled to room temperature, diluted with 40 mL of H2O and extracted with ether. The aqueous layer was separated, acidified to pH=2 and extracted with ether (3×100 mL). The combined ether layers were dried over anhydrous MgSO4, filtered and evaporated to give 3.72 g (82%) of 2,2-dimethyl-3-(4'-hydroxyphenylthio)propionic acid as a white solid. 1H NMR (CD3COCD3) δ1.25 (s, 6H), 3.11 (s, 2H), 6.80 (d, 2H, J=8.4 Hz), 7.31 (d, 2H, J=8.7 Hz), 8.6 (br s, 1H, --OH); 13C NMR (CD3COCD3) δ25.13, 44.53, 47.63, 117.21, 127.46, 134.67, 158.18, 178.41.
Name
Methyl 2,2-dimethyl-3-(4'-tert-butyldimethylsilyloxyphenylthio)propionate
Quantity
7.09 g
Type
reactant
Reaction Step One
Name
Quantity
6.73 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:23])([CH2:7][S:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][Si](C(C)(C)C)(C)C)=[CH:11][CH:10]=1)[C:3]([O:5]C)=[O:4].[OH-].[K+]>O>[CH3:1][C:2]([CH3:23])([CH2:7][S:8][C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Methyl 2,2-dimethyl-3-(4'-tert-butyldimethylsilyloxyphenylthio)propionate
Quantity
7.09 g
Type
reactant
Smiles
CC(C(=O)OC)(CSC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C
Name
Quantity
6.73 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(CSC1=CC=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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